molecular formula C12H15NO3S B7976707 (R)-2-Benzoylamino-4-(methylthio)butanoic acid CAS No. 17966-61-9

(R)-2-Benzoylamino-4-(methylthio)butanoic acid

Cat. No. B7976707
CAS RN: 17966-61-9
M. Wt: 253.32 g/mol
InChI Key: PPFRJEXUPZWQPI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Benzoylamino-4-(methylthio)butanoic acid” is an organic compound that is structurally related to the amino acid methionine . It is a white solid and in terms of functional groups, the molecule is an α-hydroxy carboxylic acid and a thioether . It is used as a poultry nutritional supplement and to treat renal failure disease .


Synthesis Analysis

The compound can be synthesized from L-methionine . The chemical structure differences between HMTBA and DL-Met lead to differences in how and where the two materials are absorbed, enzymatically converted to L-Met and used by the animal .


Molecular Structure Analysis

The molecular structure of “®-2-Benzoylamino-4-(methylthio)butanoic acid” is CH3SCH2CH2CH(OH)CO2H . It is structurally related to the amino acid methionine by replacement of the amine with a hydroxy group .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be converted to Met in the body and is used as a Met source in dairy production . It is also involved in transsulfuration and methylation reactions .


Physical And Chemical Properties Analysis

“®-2-Benzoylamino-4-(methylthio)butanoic acid” is a white solid . It is an α-hydroxy carboxylic acid and a thioether .

Mechanism of Action

The mechanism of action of “®-2-Benzoylamino-4-(methylthio)butanoic acid” involves its conversion to L-met in the body . This conversion allows it to be used as a Met source in dairy production .

Safety and Hazards

The compound is corrosive to the eyes and moderately irritating to the skin . It is recommended to wear approved respirator with full face piece, chemical resistant gloves and clothing when handling this compound .

Future Directions

Future research could focus on the effects of “®-2-Benzoylamino-4-(methylthio)butanoic acid” supplementation on ruminal fermentation, milk production, and nutrient digestibility . Additionally, studies could also explore its potential use in the fabrication of wound healing dressing materials .

properties

IUPAC Name

(2R)-2-benzamido-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRJEXUPZWQPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364462
Record name AC1LTXZ3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17966-61-9
Record name AC1LTXZ3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.